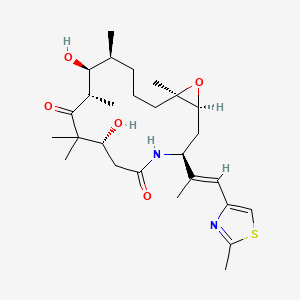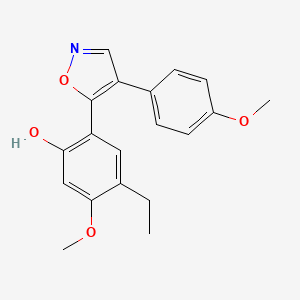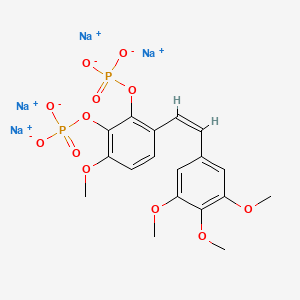![molecular formula C16H11N3O2 B1684164 3-(1H-imidazo[4,5-c]pyridin-2-yl)-6-methyl-2H-chromen-2-one](/img/structure/B1684164.png)
3-(1H-imidazo[4,5-c]pyridin-2-yl)-6-methyl-2H-chromen-2-one
Overview
Description
JMJD6-IN-1 is a specific inhibitor of the enzyme Jumonji domain-containing protein 6 (JMJD6). This enzyme is an iron (Fe2+) and 2-oxoglutarate (2OG)-dependent oxygenase that plays a crucial role in various biological processes, including histone demethylation and lysine hydroxylation. JMJD6-IN-1 has been identified as a potent inhibitor of JMJD6, making it a valuable tool in scientific research, particularly in the study of cancer and other diseases where JMJD6 is implicated .
Mechanism of Action
Target of Action
WL12, also known as “3-(1H-imidazo[4,5-c]pyridin-2-yl)-6-methyl-2H-chromen-2-one” or “JMJD6 inhibitor WL12” or “3-(3H-Imidazo[4,5-c]pyridin-2-yl)-6-methyl-2H-chromen-2-one” or “JMJD6-IN-1”, is a compound that specifically targets the Programmed Death Ligand 1 (PD-L1) . PD-L1 is an immune checkpoint protein that is over-expressed in several cancers and contributes to tumor immune suppression .
Mode of Action
WL12 interacts with PD-L1, binding to it with high affinity . This interaction can be visualized using positron emission tomography (PET) imaging, as WL12 can be radiolabeled with different radionuclides to generate radiotracers . The binding of WL12 to PD-L1 can interfere with the PD-1/PD-L1 protein-protein interaction .
Biochemical Pathways
The primary biochemical pathway affected by WL12 is the PD-1/PD-L1 interaction pathway . This pathway plays a crucial role in the immune response, particularly in the context of cancer, where it can contribute to immune evasion by tumor cells .
Pharmacokinetics
WL12 exhibits favorable pharmacokinetic properties. It has been observed to have rapid clearance and improved tissue penetration . The compound can be radiolabeled with different radionuclides, which allows for the non-invasive detection of the tumor PD-L1 expression levels . The pharmacokinetics of WL12 have been studied using PET imaging, demonstrating its potential for quantifying PD-L1 expression levels in advanced non-small cell lung cancer (NSCLC) patients .
Result of Action
The binding of WL12 to PD-L1 can interfere with the PD-1/PD-L1 interaction, potentially disrupting the immune evasion mechanisms of tumor cells . This can result in the restoration of T-cell activity . In addition, the ability of WL12 to be used as a radiotracer allows for the assessment of tumor PD-L1 expression , which can provide valuable information for the management of cancer treatment.
Action Environment
The action of WL12 can be influenced by various environmental factors. For instance, the expression level of PD-L1 in the tumor environment can impact the binding of WL12 . Furthermore, the use of WL12 as a radiotracer for PET imaging requires specific conditions, such as the presence of certain radionuclides .
Biochemical Analysis
Biochemical Properties
WL12 plays a crucial role in biochemical reactions, particularly in the inhibition of the enzymatic activity of JMJD6 . JMJD6, or Jumonji C-domain-containing protein 6, is an iron (Fe2+) and α-ketoglutarate (α-KG)-dependent oxygenase, which is expressed at high levels in multiple cancer types . The inhibition of JMJD6 by WL12 has been shown to suppress cell proliferation, migration, and invasion in multiple types of cancer cells in a JMJD6-dependent manner .
Cellular Effects
The effects of WL12 on various types of cells and cellular processes are profound. It influences cell function by suppressing the expression of oncogenes, including Myc and CCND1 . This suppression is in accordance with JMJD6’s function in promoting the transcription of these genes .
Molecular Mechanism
The molecular mechanism of WL12 involves its specific binding to the enzymatic activity center of JMJD6 . This binding inhibits the enzymatic activity of JMJD6 both in vitro and in cultured cells . The inhibition of JMJD6 enzymatic activity by using WL12 is effective in suppressing oncogene expression and cancer development .
Temporal Effects in Laboratory Settings
In laboratory settings, WL12 has shown to maintain its inhibitory effects over time. It exhibits suitable pharmacokinetic properties and suppresses tumor growth in multiple cancer cell line and patient-derived xenograft models safely .
Dosage Effects in Animal Models
In animal models, the effects of WL12 vary with different dosages. High doses of WL12 have been shown to effectively suppress tumor growth .
Metabolic Pathways
The metabolic pathways that WL12 is involved in are primarily related to the inhibition of JMJD6 . JMJD6 plays a critical role in promoting the transcription of oncogenes, and the inhibition of JMJD6 by WL12 leads to the suppression of these oncogenes .
Preparation Methods
The synthesis of JMJD6-IN-1 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically includes:
Step 1: Preparation of the core structure through a series of organic reactions, such as condensation and cyclization.
Step 2: Introduction of functional groups that enhance the inhibitory activity of the compound.
Step 3: Final coupling reaction to form JMJD6-IN-1, followed by purification and characterization using techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Industrial production methods for JMJD6-IN-1 would involve scaling up these synthetic routes while ensuring the purity and consistency of the final product. This may include optimizing reaction conditions, using automated synthesis equipment, and implementing stringent quality control measures.
Chemical Reactions Analysis
JMJD6-IN-1 undergoes various chemical reactions, including:
Oxidation: JMJD6-IN-1 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in JMJD6-IN-1, potentially altering its inhibitory activity.
Substitution: Substitution reactions can introduce different functional groups into the JMJD6-IN-1 molecule, which may enhance or reduce its activity.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
JMJD6-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the catalytic mechanisms of JMJD6 and other related enzymes.
Biology: Helps in understanding the role of JMJD6 in cellular processes such as gene expression, RNA splicing, and protein modification.
Medicine: Investigated for its potential therapeutic applications in treating cancers and other diseases where JMJD6 is overexpressed or dysregulated
Industry: Potentially used in the development of new drugs and therapeutic agents targeting JMJD6.
Comparison with Similar Compounds
JMJD6-IN-1 is unique in its high specificity and potency as a JMJD6 inhibitor. Similar compounds include:
Compared to these compounds, JMJD6-IN-1 offers a distinct advantage in terms of its inhibitory potency and specificity, making it a valuable tool for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
3-(3H-imidazo[4,5-c]pyridin-2-yl)-6-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2/c1-9-2-3-14-10(6-9)7-11(16(20)21-14)15-18-12-4-5-17-8-13(12)19-15/h2-8H,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTXOIIKGOXDOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C(=C2)C3=NC4=C(N3)C=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


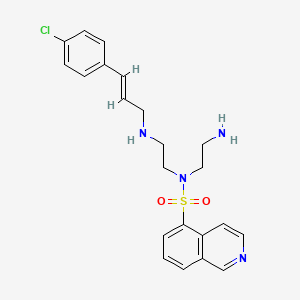
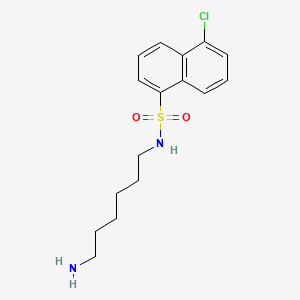

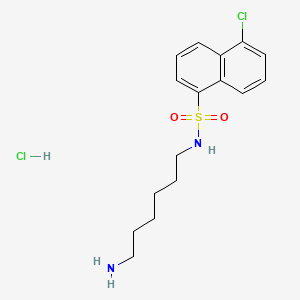
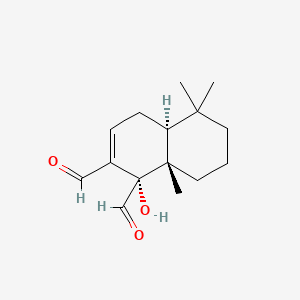
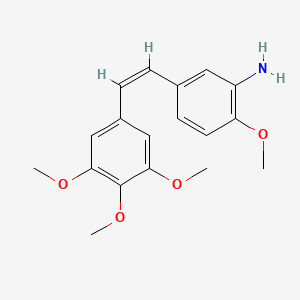
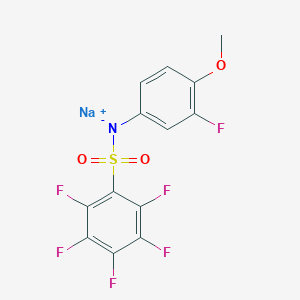

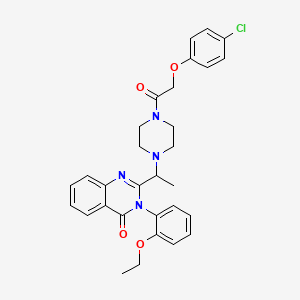
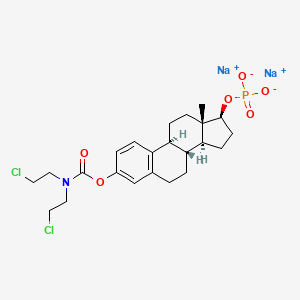
![5-[4-[3-fluoro-4-(sulfamoylamino)phenoxy]phenyl]-2-(phenoxymethyl)-1H-imidazole;hydrochloride](/img/structure/B1684100.png)
